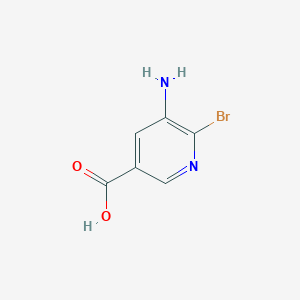

5-Amino-6-bromonicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Research

Pyridine carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. ontosight.aidovepress.comnih.gov The pyridine ring, an aromatic and electron-deficient system, allows for π-π stacking and hydrogen bond interactions with biological targets, which can enhance binding affinity. dovepress.comnih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a useful property in enzyme inhibition. dovepress.comnih.gov

The versatility of the pyridine scaffold lies in the ease of substitution at various positions on the ring, which permits structural modifications to fine-tune the activity and selectivity of the molecule. dovepress.comnih.gov This adaptability has led to the development of a wide array of pyridine carboxylic acid derivatives with diverse biological activities, including applications in the treatment of various diseases. ontosight.aidovepress.comnih.gov The ability to derivatize these compounds further into more complex molecules opens up new avenues for drug discovery and the synthesis of novel materials. dovepress.comnih.gov

Overview of Functionalized Halopyridines as Synthetic Precursors

Functionalized halopyridines are valuable precursors in organic synthesis due to the reactivity of the carbon-halogen bond. The halogen atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, making halopyridines versatile building blocks for the construction of more complex molecules. nih.gov

The presence of other functional groups on the pyridine ring, such as an amino or carboxylic acid group, provides additional sites for chemical modification. This multi-functionality allows for a stepwise and controlled synthesis of highly substituted pyridine derivatives. The selective single-electron reduction of the halogenated pyridine can generate a heteroaryl radical, which can then undergo further reactions, such as addition to alkenes. nih.gov This method is mild and tolerates a variety of functional groups. nih.gov

Positional Isomerism and its Chemical Implications within Nicotinic Acid Derivatives

For instance, the relative positions of the amino and bromo substituents in 5-Amino-6-bromonicotinic acid dictate the molecule's reactivity in various chemical transformations. The amino group is an electron-donating group, while the bromo and carboxylic acid groups are electron-withdrawing. The interplay of these electronic effects, combined with steric hindrance from the substituents, will govern the regioselectivity of further reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

A study on the synthesis of various aminonicotinic acid esters highlighted the use of different starting materials, such as chloronicotinic and bromonicotinic acids, to prepare specific positional isomers. researchgate.net This underscores the importance of selecting the correct isomer to achieve a desired synthetic outcome. The specific arrangement of functional groups is a critical factor in determining the chemical behavior and potential applications of nicotinic acid derivatives.

Chemical Properties of this compound

The chemical properties of this compound are determined by its molecular structure, which includes a pyridine ring substituted with an amino group, a bromine atom, and a carboxylic acid group.

| Property | Value |

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 5-amino-6-bromopyridine-3-carboxylic acid |

| CAS Number | 1292765-17-3 |

| Canonical SMILES | C1(=C(C=C(N=C1N)Br)C(=O)O) |

| InChI Key | NWJYTSSWRMRXRL-UHFFFAOYSA-N |

Table 1: Chemical and physical properties of this compound. Data sourced from fluorochem.co.uk.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJYTSSWRMRXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Towards Halogenated Aminonicotinic Acid Scaffolds

Strategies for Incorporating Amino and Bromo Functionalities on the Pyridine (B92270) Ring

The introduction of both an amino group and a bromine atom onto a nicotinic acid scaffold can be achieved through several synthetic strategies. These methods often involve regioselective reactions to ensure the correct placement of the functional groups on the pyridine ring.

The direct halogenation of aminonicotinic acids is a common method for synthesizing compounds like 5-Amino-6-bromonicotinic acid. The regioselectivity of the halogenation is influenced by the directing effects of the existing substituents on the pyridine ring. For instance, the halogenation of 2-aminonicotinic acid with chlorine or bromine in acetic acid is a known method to introduce a halogen at the C5 position. sci-hub.seresearchgate.net The use of N-halosuccinimides in a solvent like hexafluoroisopropanol provides a mild and regioselective method for halogenating a variety of arenes and heterocycles. organic-chemistry.org

Another approach involves the bromination of nicotinic acid itself. A method for preparing 5-bromonicotinic acid involves the direct bromination of nicotinic acid hydrochloride in a thionyl chloride solution. google.com This method can be efficient for producing the desired halogenated intermediate. google.com

Table 1: Examples of Regioselective Halogenation Reactions

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-Aminonicotinic acid | Bromine, Acetic Acid | 2-Amino-5-bromonicotinic acid | Good | sci-hub.se |

| Nicotinic acid | Thionyl chloride, Bromine | 5-Bromonicotinic acid | 95% | google.com |

| Various arenes/heterocycles | N-Bromosuccinimide (NBS), Hexafluoroisopropanol | Brominated arenes/heterocycles | Good | organic-chemistry.org |

This table is interactive and may be sorted by column.

Amination of a pre-halogenated pyridine carboxylic acid is another key strategy. This often involves transition-metal catalyzed reactions, such as the Buchwald-Hartwig amination, which is effective for coupling amines with aryl halides. acs.orgacs.org For instance, 2-bromopyridines can be aminated with various volatile amines in sealed tubes, providing a route to aminopyridines that are otherwise difficult to synthesize. acs.orgacs.org

Copper-catalyzed amination reactions also offer a viable route. For example, bromopyridine derivatives can be aminated using aqueous ammonia (B1221849) with a Cu₂O catalyst under mild conditions. researchgate.net This method has been shown to be effective for a variety of aminopyridine derivatives with both electron-donating and electron-withdrawing groups. researchgate.net Another approach involves the direct amination of pyridines by activating the 2 and 4 positions through the reaction of the corresponding pyridine N-oxide with tosic anhydride (B1165640) and tert-butylamine. researchgate.net

Table 2: Examples of Amination Reactions

| Starting Material | Amine Source | Catalyst/Reagent(s) | Product | Yield | Reference |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂, dppp, NaOt-Bu | 2-Aminopyridines | Good | acs.org |

| Bromopyridine derivatives | Aqueous ammonia | Cu₂O | Aminopyridine derivatives | Excellent (90%) | researchgate.net |

| Pyridine N-oxides | tert-Butylamine | Ts₂O | 2-Aminopyridines | High | researchgate.net |

This table is interactive and may be sorted by column.

Complex substituted pyridines, including halogenated aminonicotinic acids, are often synthesized through multistep sequences starting from simpler pyridine precursors or even acyclic compounds. rsc.orgcore.ac.ukbeilstein-journals.org These routes offer flexibility in introducing a variety of substituents with controlled regiochemistry.

One such strategy involves the construction of the substituted pyridine ring itself. For example, a three-component reaction combining a 1,3-dicarbonyl compound, ammonia, and an alkynone can lead to polysubstituted pyridines with high regiocontrol. core.ac.uk

Another multistep approach could involve the initial synthesis of a substituted pyridine, followed by functional group interconversions. For instance, a carboxylic acid group can be converted to an amino group via a Curtius rearrangement. researchgate.net This allows for the strategic placement of the amino group after other substitutions have been made.

Esterification and Amide Formation for Synthetic Intermediate Preparation

The carboxylic acid and amino groups of this compound and related compounds can be derivatized to form esters and amides. These derivatives often serve as key intermediates in the synthesis of more complex molecules, such as in the creation of compound libraries for drug discovery. nih.govnih.gov

The carboxylic acid group of nicotinic acid derivatives can be converted into esters to enhance their reactivity in subsequent reactions or to facilitate purification. colostate.eduresearchgate.net For example, the formation of tert-butyl esters of aminonicotinic acids has been reported, which can be prepared from the corresponding chloro- or bromonicotinic acids without the need to purify intermediates. researchgate.netresearchgate.net Esterification can also be achieved using reagents like dimethylformamide dialkylacetals. colostate.edu

Table 3: Methods for Carboxylic Acid Derivatization

| Carboxylic Acid | Derivatizing Agent(s) | Derivative | Purpose | Reference |

| Halogenated nicotinic acids | tert-Butyl alcohol, DPPA | tert-Butyl ester | Intermediate for further synthesis | researchgate.net |

| Carboxylic acids | Dimethylformamide dialkylacetals | Alkyl esters | Enhanced reactivity | colostate.edu |

This table is interactive and may be sorted by column.

The formation of amides from aminonicotinic acids is a crucial step in the synthesis of libraries of potential drug candidates. nih.gov A variety of amide coupling reagents and strategies are employed to achieve this transformation efficiently.

Direct condensation of carboxylic acids and amines can be mediated by reagents such as titanium tetrachloride (TiCl₄) in pyridine. nih.gov This method is effective for a wide range of substrates, providing amides in moderate to excellent yields. nih.govresearchgate.net Other methods for amide bond formation include the use of coupling reagents like HATU, HOBt, and PyBOP. nih.gov The use of sulfur trioxide pyridine complex (SO₃·py) has also been shown to be effective for the amidation of various carboxylic acids with formamide (B127407) derivatives. researchgate.net

In the context of library synthesis, solid-phase strategies are often employed. For example, 5-bromonicotinic acid has been incorporated onto resins and subsequently used in Suzuki coupling reactions to generate libraries of nicotinamides. researchgate.net

Table 4: Amide Condensation Reagents and Methods

| Carboxylic Acid | Amine | Coupling Reagent(s)/Method | Product | Yield | Reference |

| Various | Various | TiCl₄, Pyridine | Amide | Moderate to Excellent | nih.gov |

| Various | Formamide derivatives | SO₃·py | Amide | Good to High | researchgate.net |

| 5-Bromonicotinic acid | Resin-bound amine | Solid-phase synthesis with Suzuki coupling | Library of nicotinamides | 71-96% | researchgate.net |

| Various | Various | HATU, HOBt, DIPEA | Amide | - | nih.gov |

This table is interactive and may be sorted by column.

Compound Names

Advanced Synthetic Techniques and Reaction Conditions

The strategic introduction and manipulation of functional groups on the nicotinic acid ring are paramount for synthesizing derivatives with desired properties. Modern organic synthesis offers a powerful toolkit for achieving this, with palladium-catalyzed cross-coupling reactions, Grignard exchange, lithiation, and solid-phase synthesis being particularly prominent.

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of nicotinic acid derivatives serves as a versatile handle for these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, has been extensively used to introduce aryl or heteroaryl groups at the 5-position of the nicotinic acid core. researchgate.net For instance, the coupling of 5-bromonicotinic acid derivatives with various boronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄, proceeds under mild conditions. researchgate.netsci-hub.se This reaction is compatible with a wide array of functional groups, making it highly valuable in combinatorial chemistry and the synthesis of biaryl compounds. researchgate.net Studies have shown that 5-bromonicotinates efficiently couple with arylboronic acids to produce 5-arylnicotinates. researchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. This reaction has been employed in the synthesis of complex molecules where a nitrogen-containing substituent is required. For example, an optimized synthesis route for a 5H- researchgate.netsmolecule.comthiadiazolo[3,2-a]pyrimidin-5-one based small molecule involved a Buchwald-Hartwig amination using Boc-protected 2-aminoacetamide with a bromo-substituted precursor, achieving an 80% yield. nih.gov

The choice of palladium catalyst and ligands is crucial for the success of these coupling reactions. For example, a heterogenized palladium catalyst on silica (B1680970) ('SiO2'-NH2-Pd) has demonstrated high efficiency in the Suzuki-Miyaura coupling of azaheteroaryl halides, including 2-bromonicotinic acid, in aqueous media. tn.nic.in

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 5-Bromonicotinic acid derivative | Arylboronic acid | Pd(PPh₃)₄ | Suzuki-Miyaura | 5-Arylnicotinic acid derivative | researchgate.netsci-hub.se |

| Bromo-substituted pyrimidinone | Boc-protected 2-aminoacetamide | Palladium catalyst | Buchwald-Hartwig | Aminated pyrimidinone derivative | nih.gov |

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com In the context of halogenated nicotinic acids, Grignard exchange reactions offer a pathway to introduce various substituents. For example, a method for preparing 6-fluoronicotinic acid involves a selective Grignard exchange of 2,5-dibromopyridine (B19318) with isopropyl magnesium chloride, followed by a reaction with chloroformate to yield a 6-bromonicotinate. google.com This demonstrates the regioselective nature of the Grignard exchange, targeting one of the bromine atoms.

Carbonylation reactions, often utilizing carbon monoxide in the presence of a transition metal catalyst, provide a means to introduce a carbonyl group. mdpi.com A high-yielding synthesis of 2-(3,5-bistrifluoromethylphenyl)-2-methyl propionic acid was achieved through the carbonylation of a tertiary alcohol, which was itself formed by the Grignard addition of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) to acetone. researchgate.net While not directly involving this compound, this illustrates the utility of Grignard reagents in conjunction with carbonylation for creating carboxylic acid derivatives.

Directed ortho-metalation, particularly through lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The choice of the directing group and the lithium base can control the position of metalation.

For 5-bromonicotinic acid, after protection of the carboxylic acid group as a secondary or tertiary amide or an oxazoline, lithiation can be directed to specific positions on the pyridine ring. researchgate.netacs.org The use of different lithium amides, such as lithium diisopropylamide (LDA) versus lithium 2,2,6,6-tetramethylpiperidide (LTMP), can lead to unusual C-2 and C-4 regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. researchgate.netacs.org This regioselectivity is influenced by steric factors. acs.org Deprotonation of lithium 5-bromonicotinate with LTMP has been shown to proceed smoothly, leading to the introduction of an iodine atom at the C-4 position after quenching with iodine. uni-muenchen.de This methodology provides a route to novel C-4 and C-6 arylated 5-bromonicotinic acids. researchgate.netacs.org

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. researchgate.net 5-Bromonicotinic acid has been utilized as a scaffold in SPOS to create libraries of nicotinamide (B372718) derivatives. researchgate.net

In a typical approach, 5-bromonicotinic acid is attached to a solid support, such as a resin. researchgate.netsci-hub.se Subsequent reactions, like the Suzuki-Miyaura coupling, are performed on the resin-bound substrate. researchgate.netsci-hub.se For example, small libraries of nicotinamides have been prepared by incorporating 5-bromonicotinic acid onto Rink and alkylamino-BAL resins, followed by palladium-catalyzed Suzuki coupling with various boronic acids. researchgate.net This strategy has been used to generate a library of 180 secondary nicotinamides with good yields and purities. researchgate.net The final products are then cleaved from the resin. sci-hub.se This approach allows for the efficient and systematic variation of substituents on the nicotinic acid core, facilitating the exploration of structure-activity relationships. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dibromopyridine |

| 2-aminoacetamide |

| 2-bromonicotinic acid |

| 3,5-bis(trifluoromethyl)bromobenzene |

| 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine |

| 5-bromonicotinic acid |

| 5-bromonicotinates |

| 5-H- researchgate.netsmolecule.comthiadiazolo[3,2-a]pyrimidin-5-one |

| 6-bromonicotinate |

| 6-fluoronicotinic acid |

| acetone |

| Boc-protected 2-aminoacetamide |

| carbon monoxide |

| chloroformate |

| isopropyl magnesium chloride |

| lithium diisopropylamide (LDA) |

| lithium 2,2,6,6-tetramethylpiperidide (LTMP) |

| nicotinamide |

Chemical Reactivity and Mechanistic Investigations of the Compound and Its Derivatives

Reactivity of the Pyridine (B92270) Ring towards Electrophilic and Nucleophilic Attack

The pyridine ring is structurally related to benzene, but the presence of the nitrogen atom significantly alters its reactivity. wikipedia.org The nitrogen atom is more electronegative than carbon, leading to a reduction in the electron density of the ring and making it less susceptible to electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comuoanbar.edu.iq This deactivating effect is akin to that of a nitro group in nitrobenzene. wikipedia.org Consequently, electrophilic substitution on the pyridine ring is generally difficult and requires vigorous conditions. gcwgandhinagar.comuoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it more prone to nucleophilic attack, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen atom. wikipedia.orggcwgandhinagar.comiust.ac.ir The presence of a good leaving group, such as a halogen, facilitates nucleophilic substitution. wikipedia.org In the case of 5-Amino-6-bromonicotinic acid, the bromo substituent at the 6-position, which is ortho to the ring nitrogen, is susceptible to displacement by nucleophiles.

Reactivity of the Amino Group

The amino group at the 5-position of this compound plays a crucial role in its chemical behavior, both through its own reactivity and its influence on the pyridine ring.

The amino group of this compound can readily undergo reactions typical of primary aromatic amines, with amide bond formation being a prominent example. This reaction is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry. The formation of an amide bond typically involves the coupling of the amino group with a carboxylic acid or its activated derivative.

Standard peptide coupling reagents are often employed to facilitate this transformation. For instance, this compound has been successfully coupled with various amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov Another effective coupling agent is PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov These reagents activate the carboxylic acid partner, making it susceptible to nucleophilic attack by the amino group of this compound.

The following table provides examples of conditions used for amide bond formation involving derivatives of nicotinic acid:

| Coupling Reagent | Base | Solvent | Reference |

| HATU, HOBt | DIPEA | CH₂Cl₂ | nih.gov |

| PyBOP | DIPEA | DMF | nih.gov |

| Thionyl chloride | - | - | nih.gov |

This table illustrates common reagents used for amide bond formation with nicotinic acid derivatives.

The amino group is a powerful activating group in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu It donates electron density to the pyridine ring through resonance, increasing its nucleophilicity and making it more reactive towards electrophiles. msu.edu This activating influence can counteract the deactivating effect of the ring nitrogen and the carboxylic acid group.

The amino group typically directs incoming electrophiles to the ortho and para positions. pearson.com In the context of this compound, the positions ortho to the amino group are C4 and C6. However, the C6 position is already substituted with a bromine atom. Therefore, the amino group would primarily direct electrophilic substitution to the C4 position. The activating effect of the amino group is crucial for enabling certain electrophilic substitution reactions that would otherwise be difficult to achieve on the deactivated pyridine ring. gcwgandhinagar.com

Reactivity of the Bromo Substituent in Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is a versatile handle for the construction of more complex molecules through various transition metal-catalyzed cross-coupling reactions. ambeed.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are particularly well-suited for the functionalization of aryl halides like this compound. sci-hub.seresearchgate.netscirp.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This step involves the cleavage of the carbon-bromine bond. nih.gov

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the Pd(II) center, displacing the halide. This step often requires the presence of a base to activate the organometallic reagent. researchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency and outcome of these reactions are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions. The ligand stabilizes the palladium catalyst, influences its reactivity, and can control the selectivity of the reaction. For challenging substrates like 3-halo-2-aminopyridines, which share structural similarities with this compound, the selection of the appropriate ligand is paramount. nih.gov

Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have been shown to be highly effective for the C-N cross-coupling of 3-halo-2-aminopyridines. nih.gov These ligands promote the desired catalytic cycle and can overcome potential challenges such as catalyst inhibition by the substrate. nih.gov The optimization of reaction conditions often involves screening a variety of ligands, bases, and solvents to achieve the highest yield and purity of the desired product.

The following table summarizes the optimization of a Suzuki-Miyaura coupling reaction, highlighting the impact of different catalysts and ligands:

| Catalyst/Ligand System | Base | Solvent | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Pd(OAc)₂ / L2 | K₃PO₄ | t-AmOH | 98 | nih.gov |

| Pd₂dba₃ / RuPhos | LiHMDS | THF | 83 | nih.gov |

| Pd₂dba₃ / BrettPhos | LiHMDS | THF | High | nih.gov |

This table illustrates the importance of catalyst and ligand selection in optimizing Suzuki-Miyaura cross-coupling reactions.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a cornerstone of the chemical identity of this compound, defining its acidic properties and serving as a key handle for synthetic transformations. The reactivity of this group is influenced by the electronic effects of the amino and bromo substituents on the pyridine ring. Transformations of this group, such as reduction, oxidation, and decarboxylation, provide pathways to a variety of other functionalized pyridine derivatives.

Reduction Pathways

The reduction of the carboxylic acid group in this compound to a primary alcohol, (5-amino-6-bromopyridin-3-yl)methanol, is a fundamental transformation. While specific literature detailing this reduction for this compound is not abundant, the reaction can be achieved using powerful reducing agents standardly employed for the reduction of aromatic carboxylic acids. britannica.com

Strong hydride reagents are necessary because the carboxylate anion, formed by the deprotonation of the acidic proton, is resonance-stabilized and thus less electrophilic. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. britannica.comsavemyexams.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols and is known for its selectivity. britannica.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemistrysteps.com The reduction proceeds directly to the primary alcohol; the intermediate aldehyde is more reactive than the starting carboxylic acid and cannot be isolated under these conditions. savemyexams.com

| Reagent | Expected Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (5-amino-6-bromopyridin-3-yl)methanol | 1. Reflux in dry ether (e.g., THF) 2. Aqueous acid workup | A powerful, non-selective reducing agent. Reduces many other functional groups. savemyexams.com |

| Borane (BH₃·THF) | (5-amino-6-bromopyridin-3-yl)methanol | THF, Room temperature or gentle heat | More selective than LiAlH₄; does not typically reduce esters, amides, or halides. britannica.com |

Oxidation Pathways

The carboxylic acid functional group represents the highest stable oxidation state for a carbon atom attached to the pyridine ring. Consequently, it is generally inert to further oxidation under typical reaction conditions. Instead, oxidative processes applied to pyridine carboxylic acids often result in reactions elsewhere on the molecule, such as N-oxidation of the pyridine nitrogen or oxidative decarboxylation.

For instance, studies on other pyridine carboxylic acids like nicotinic acid have shown that treatment with oxidants such as hydrogen peroxide in the presence of a catalyst can lead to the formation of the corresponding pyridine-N-oxide. researchgate.net This is a transformation of the heterocyclic ring itself rather than the carboxylic acid group. Oxidative conditions can also promote decarboxylation, which is discussed in the following section.

Decarboxylation, the removal of the carboxyl group and its replacement with a hydrogen atom or other functional group, is a significant reaction pathway for heteroaromatic carboxylic acids. For derivatives of nicotinic acid, this transformation often proceeds through a radical mechanism, particularly under oxidative conditions. rsc.orgmdpi.com This approach, known as decarboxylative functionalization, allows the carboxyl group to serve as a precursor to an aryl radical, which can then be trapped by various reagents. acs.org

A notable example is the microwave-assisted decarboxylative iodination of aromatic carboxylic acids, a reaction that has been successfully applied to the closely related substrate, 5-bromonicotinic acid. mdpi.com This reaction is catalyzed by a silver salt and uses a strong oxidant.

| Substrate | Reagents & Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromonicotinic acid | Iodine (I₂), Potassium persulfate (K₂S₂O₈), Silver(I) carbonate (Ag₂CO₃) | Acetonitrile (MeCN), Microwave, 130 °C, 30 min | 3-Bromo-5-iodopyridine | Not specified | mdpi.com |

| Nicotinic acids (general) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Ir-based photocatalyst | Visible light, Room temperature | Corresponding bromo-pyridines | Good to excellent | princeton.edu |

Mechanistic Insights

The mechanism for the silver-catalyzed decarboxylative iodination is proposed to initiate with the formation of a silver(I) carboxylate salt. The oxidant, potassium persulfate (K₂S₂O₈), then oxidizes Ag(I) to the highly reactive Ag(II) state. This facilitates the formation of an aryl carboxylate radical, which rapidly extrudes carbon dioxide (CO₂) to generate an aryl radical intermediate. mdpi.com In the final step, this highly reactive radical abstracts an atom from the halogen source (e.g., I₂) to yield the final halogenated pyridine product.

Similarly, photoredox-catalyzed decarboxylative halogenations proceed via the generation of an aryl radical from the carboxylic acid. rsc.orgprinceton.edu These modern methods offer mild conditions and broad substrate scope, representing a powerful strategy for the functionalization of heteroaromatic systems like this compound.

Application As a Versatile Synthetic Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive sites on 5-amino-6-bromonicotinic acid makes it an ideal starting material for the synthesis of diverse heterocyclic systems. The amino group can act as a nucleophile, the bromine atom is susceptible to various cross-coupling reactions, and the carboxylic acid provides a handle for amide bond formation or further transformations. This trifunctional nature allows for sequential and controlled modifications, leading to the construction of intricate molecular frameworks.

For instance, the amino and carboxylic acid moieties can participate in cyclization reactions to form fused heterocyclic systems. The bromine atom can then be used to introduce further complexity through reactions like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling the attachment of various aryl, heteroaryl, or alkyl groups. This versatility has been exploited in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Molecular Scaffolds

The inherent reactivity of this compound makes it a valuable precursor for the development of sophisticated molecular scaffolds, which are the core structures of many biologically active compounds.

Design and Synthesis of Multi-Substituted Pyridine (B92270) Structures

The pyridine core of this compound is a common motif in many pharmaceuticals. The ability to selectively functionalize the 5- and 6-positions, in addition to the existing carboxylic acid at the 3-position, provides a direct route to multi-substituted pyridine derivatives. acs.org Palladium-catalyzed cross-coupling reactions are frequently employed to modify the bromine-bearing carbon. nih.gov For example, Suzuki coupling can introduce a variety of aryl or heteroaryl groups at the 6-position, while the amino group can be acylated, alkylated, or transformed into other functionalities. This approach allows for the systematic exploration of the chemical space around the pyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

A notable application involves the synthesis of potent enzyme inhibitors. For example, derivatives of this compound have been investigated as inhibitors for kinases involved in inflammatory diseases. nih.gov The synthesis of these complex molecules often relies on a late-stage functionalization strategy, where the bromine atom is displaced via a cross-coupling reaction to introduce key substituents. nih.gov

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Suzuki Coupling | Pd catalyst, boronic acid, base | 6-Aryl-5-aminonicotinic acid |

| Acylation | Acyl chloride, base | 5-Acetamido-6-bromonicotinic acid |

| Esterification | Alcohol, acid catalyst | 5-Amino-6-bromonicotinate ester |

Integration into Polycyclic Systems

Beyond single-ring heterocycles, this compound serves as a key intermediate for the synthesis of more complex polycyclic systems. The functional groups on the molecule can be strategically utilized to construct fused or bridged ring systems. For example, intramolecular cyclization reactions involving the amino group and a substituent introduced at the 6-position can lead to the formation of pyrido-fused heterocycles. metu.edu.tr

One such example is the synthesis of pyranopyridines, where the nicotinic acid derivative is a crucial starting material. metu.edu.tr These polycyclic structures are of interest due to their presence in various natural products and their potential biological activities. The synthesis often involves a sequence of reactions, including coupling and subsequent cyclization, to build the desired polycyclic framework.

Role in the Generation of Combinatorial Libraries

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large numbers of diverse compounds for screening. The trifunctional nature of this compound makes it an excellent scaffold for the construction of combinatorial libraries. researchgate.net

By utilizing solid-phase organic synthesis (SPOS), large libraries of compounds based on the this compound core can be efficiently prepared. researchgate.net In a typical approach, the carboxylic acid is anchored to a solid support. The bromine atom and the amino group can then be sequentially or simultaneously modified using a variety of building blocks. For example, the bromine can undergo Suzuki coupling with a diverse set of boronic acids, while the amino group can be acylated with a range of carboxylic acids. researchgate.net This "mix-and-split" strategy allows for the creation of vast libraries of unique compounds. researchgate.net

These libraries have been instrumental in identifying novel inhibitors for various enzymes. nih.govresearchgate.net For instance, a library based on a related bromonicotinic acid scaffold was used to discover potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in hypertension and inflammation. nih.gov The ability to rapidly generate and screen these libraries significantly accelerates the initial stages of drug discovery.

| Library Synthesis Step | Reaction | Diversity Element |

| Attachment to Solid Support | Ester or amide formation | --- |

| Modification at C-6 | Suzuki or other cross-coupling | Boronic acids, stannanes, etc. |

| Modification at C-5 | Acylation, sulfonation, etc. | Carboxylic acids, sulfonyl chlorides, etc. |

| Cleavage from Support | Acid or base treatment | --- |

Detailed Computational Analysis of this compound Remains Elusive in Publicly Available Research

A comprehensive and scientifically robust article detailing the computational and theoretical investigations of this compound, as per the specified outline, cannot be generated at this time. Extensive searches for dedicated research on this specific molecule have not yielded the necessary data to thoroughly address the requested topics.

The user's request necessitates in-depth information on the electronic structure, molecular orbitals, reactivity predictions using Density Functional Theory (DFT) and Fukui function analysis, simulated spectroscopic properties, conformational analysis, intermolecular interactions, and aromaticity assessment of this compound. This level of detail requires specific computational studies published in scientific literature.

While general principles and methodologies for these computational chemistry topics are well-established, applying them to a specific compound like this compound requires dedicated research. The current body of publicly accessible scientific literature does not appear to contain these specific analyses for this molecule. For instance, while some studies exist for related brominated nicotinic acid derivatives, the precise substitutions on the pyridine ring significantly alter the electronic and structural properties, making direct analogies scientifically unsound.

Therefore, until such research is conducted and published, a detailed article on the computational chemistry of this compound remains an area for future scientific exploration.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Isomer Differentiation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-amino-6-bromonicotinic acid, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring (H-2 and H-4).

The signal for H-2 would likely appear at a lower field (higher ppm) compared to H-4 due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. Conversely, H-4 is positioned between the amino and bromine substituents. Both signals would be expected to appear as sharp singlets, as they are separated by four bonds and thus unlikely to show significant proton-proton coupling. The broad signal of the amino (-NH₂) protons and the carboxylic acid (-COOH) proton would also be present, with their chemical shifts being highly dependent on the solvent and concentration.

This predicted pattern is crucial for differentiating this compound from its isomers. For instance, its isomer 6-amino-5-bromonicotinic acid would also show two singlets for its aromatic protons (H-2 and H-4), but their chemical shifts would be influenced differently by the altered substituent positions matrixscientific.comsigmaaldrich.com. Another isomer, 2-amino-5-bromonicotinic acid , would present two signals that are doublets, as its H-4 and H-6 protons are adjacent and would split each other nih.gov. Analysis of these distinct splitting patterns and chemical shifts allows for unambiguous isomer identification.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| H-2 | ~8.0 - 8.5 | Singlet (s) | Adjacent to ring nitrogen and C-3 carboxylic acid. |

| H-4 | ~7.5 - 8.0 | Singlet (s) | Influenced by adjacent C-5 amino group. |

| -NH₂ | Variable (Broad) | Singlet (br s) | Exchangeable protons on the amino group. |

| -COOH | Variable (Broad) | Singlet (br s) | Exchangeable proton on the carboxylic acid group. |

This table presents predicted ¹H NMR data for this compound based on general principles and data from similar structures.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the carboxylic acid carbon.

The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carboxyl carbon (C-7) would appear at the lowest field (~165-175 ppm). The carbon atom attached to the bromine (C-6) would have a chemical shift significantly influenced by the halogen, while the carbon attached to the amino group (C-5) would also show a characteristic shift. The positions of C-2, C-3, and C-4 can be assigned based on the influence of the ring nitrogen and the substituents. For example, vendor data for the parent compound, 5-bromonicotinic acid , shows the C-Br carbon at ~121 ppm and the C-COOH carbon at ~133 ppm nih.gov. The introduction of an amino group at the 5-position and moving the bromine to the 6-position in the target molecule would cause significant shifts in these values, allowing for detailed structural analysis.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C-2 | ~145 - 155 | Adjacent to ring nitrogen. |

| C-3 | ~130 - 140 | Attached to the carboxylic acid group. |

| C-4 | ~135 - 145 | Pyridine ring carbon. |

| C-5 | ~140 - 150 | Attached to the amino group. |

| C-6 | ~110 - 120 | Attached to the bromine atom. |

| C-7 (-COOH) | ~165 - 175 | Carboxylic acid carbon. |

This table presents predicted ¹³C NMR data for this compound based on general principles and data from related structures. nih.govchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For complex molecules or where 1D NMR spectra are ambiguous, two-dimensional (2D) NMR techniques are employed to establish definitive structural connections.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would be expected to show no cross-peaks between the H-2 and H-4 protons, confirming their lack of coupling and supporting their assignment as isolated singlets chemsrc.com.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbon atoms they are attached to. This technique would definitively link the ¹H signals for H-2 and H-4 to their corresponding carbon signals (C-2 and C-4) in the ¹³C spectrum, confirming their assignments researchgate.net.

The H-2 proton correlating to C-3, C-4, and C-6.

The H-4 proton correlating to C-2, C-3, C-5, and C-6.

The amino protons (-NH₂) correlating to C-5 and C-6. These long-range correlations would piece together the entire molecular puzzle, leaving no doubt as to the connectivity and substitution pattern of the pyridine ring chemsrc.comresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₆H₅BrN₂O₂ fluorochem.co.uk. HRMS analysis would be used to validate this formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a distinctive M+2 isotopic pattern, providing a clear signature for a monobrominated compound .

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅BrN₂O₂ | - |

| Molecular Weight | 217.02 g/mol | fluorochem.co.uk |

| Calculated Exact Mass (for C₆H₅⁷⁹BrN₂O₂) | 215.95344 Da | PubChem CID 49761581 (Isomer) nih.gov |

| Calculated Exact Mass (for C₆H₅⁸¹BrN₂O₂) | 217.95139 Da | Calculated |

This table outlines the expected mass spectrometry data for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the precursor ion.

In an MS/MS experiment on this compound, the molecular ion ([M+H]⁺ or [M-H]⁻) would be selected and fragmented. The observed fragments would correspond to the loss of stable neutral molecules or radicals. Expected fragmentation pathways would include:

Loss of a carboxyl group (-COOH) as CO₂ and H₂O.

Loss of the bromine atom (-Br) .

Cleavage of the pyridine ring .

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence and location of the carboxylic acid, amino, and bromine functional groups on the pyridine core. This technique is particularly useful for distinguishing between isomers, as different substitution patterns often lead to unique and diagnostic fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a critical tool for identifying functional groups and understanding the conformational and electronic properties of a molecule. For this compound, the spectra would be dominated by vibrations from the pyridine ring, the carboxylic acid group, and the amino group.

Functional Group Identification and Band Assignments

The infrared and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The precise wavenumbers are influenced by the electronic effects of the bromine atom, the amino group, and their positions on the pyridine ring.

Carboxylic Acid Group (-COOH): This group gives rise to several distinct vibrations. A very broad O-H stretching band is anticipated in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration is expected as an intense band in the IR spectrum, generally between 1720-1680 cm⁻¹ for dimeric carboxylic acids. tandfonline.com The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the 1440-1200 cm⁻¹ range. tandfonline.com

Amino Group (-NH₂): The N-H stretching vibrations typically appear as two distinct bands in the 3500-3300 cm⁻¹ region for a primary amine. The N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

Pyridine Ring: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. tandfonline.com The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. The positions of these bands are sensitive to the nature and location of substituents.

C-Br Bond: The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3300 - 2500 (broad) | Carboxylic Acid |

| N-H Stretch | 3500 - 3300 | Amino Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |

| C=O Stretch | 1720 - 1680 | Carboxylic Acid |

| N-H Bend | 1650 - 1580 | Amino Group |

| C=C, C=N Ring Stretches | 1600 - 1400 | Pyridine Ring |

| C-O Stretch / O-H Bend | 1440 - 1200 | Carboxylic Acid |

Conformational Insights from Vibrational Modes

In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization significantly affects the vibrational frequencies, particularly of the carboxylic acid group. The broadness and position of the O-H stretch and the frequency of the C=O stretch are strong indicators of this intermolecular interaction. The formation of a centrosymmetric dimer would also have consequences for Raman and IR activity, following the rule of mutual exclusion.

The orientation of the carboxylic acid group relative to the pyridine ring can also be probed. Rotational isomers (conformers) may exist, and their relative stability can sometimes be inferred from the vibrational spectra, often with the aid of computational modeling like Density Functional Theory (DFT). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structures of related compounds like 5-bromonicotinic acid and co-crystals of aminopyridines allow for educated predictions. nist.goviucr.org

Elucidation of Molecular Geometry and Bond Lengths

The crystal structure would confirm the planarity of the pyridine ring. The bond lengths within the ring would reflect the electronic influence of the three different substituents. The C-Br bond length is expected to be approximately 1.90 Å. rsc.org The C-N bonds of the amino group and the pyridine ring would have lengths characteristic of their single and aromatic nature, respectively. The carboxylic acid group's C=O and C-O bond lengths would be influenced by the hydrogen bonding environment.

Table 2: Predicted Bond Lengths for this compound based on Related Structures

| Bond | Predicted Length (Å) |

|---|---|

| C-Br | ~1.90 |

| C-C (ring) | ~1.39 |

| C-N (ring) | ~1.34 |

| C-C (carboxyl) | ~1.48 |

| C=O (carboxyl) | ~1.25 (dimer) |

| C-O (carboxyl) | ~1.30 (dimer) |

Analysis of Intermolecular Hydrogen Bonding and Packing

The crystal packing of this compound is expected to be dominated by a robust network of hydrogen bonds. The most prominent interaction would likely be the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nist.gov

Structure Reactivity Relationship Srr Studies of 5 Amino 6 Bromonicotinic Acid Derivatives

Influence of Substituent Effects on Chemical Transformations

The reactivity of 5-amino-6-bromonicotinic acid is significantly governed by the electronic and steric properties of its substituents. The interplay between the amino (-NH2), bromo (-Br), and carboxylic acid (-COOH) groups on the pyridine (B92270) ring dictates the molecule's behavior in chemical reactions.

Electronic and Steric Effects on Reaction Rates and Selectivity

The electronic effects of the substituents on the pyridine ring of this compound are a primary determinant of its reactivity. The amino group at the 5-position is an electron-donating group (EDG), which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, the bromine atom at the 6-position and the carboxylic acid at the 3-position are electron-withdrawing groups (EWGs). These EWGs decrease the ring's electron density, which can influence nucleophilic substitution reactions.

Steric effects also play a crucial role. The bulky bromine atom can hinder the approach of reactants to adjacent positions, thereby affecting reaction selectivity. For instance, in cross-coupling reactions, the steric hindrance around the bromine atom can influence the efficiency of catalyst binding and subsequent reaction steps.

The following table summarizes the general electronic effects of the substituents:

| Substituent | Position | Electronic Effect |

| Amino (-NH2) | 5 | Electron-Donating (activating) |

| Bromo (-Br) | 6 | Electron-Withdrawing (deactivating) |

| Carboxylic Acid (-COOH) | 3 | Electron-Withdrawing (deactivating) |

Positional Impact of Bromine and Amino Groups on Reactivity

The specific positions of the bromine and amino groups on the nicotinic acid scaffold are critical to its reactivity. The 6-amino group, being an EDG, activates the ring, while the 5-bromo group, an EWG, deactivates it. This electronic push-pull system can lead to unique reactivity patterns. For example, the bromine at the 5-position is susceptible to nucleophilic substitution, a reaction that can be modulated by the electronic nature of the nucleophile and the reaction conditions. researchgate.netsmolecule.com

The amino group can also participate directly in reactions, such as diazotization followed by substitution, providing a route to a wide range of derivatives. The relative positions of these groups can also direct further substitutions on the ring. For instance, the activating effect of the amino group could direct electrophiles to specific positions, although the deactivating effect of the bromine and carboxyl groups will also play a significant role.

Rational Design Principles for Novel Derivatives Based on Chemical Reactivity

Understanding the SRR of this compound allows for the rational design of new derivatives with tailored properties. By strategically modifying the substituents, chemists can fine-tune the reactivity of the molecule. For example, replacing the bromine atom with other halogens or functional groups can alter the electronic and steric landscape of the molecule, leading to different reaction outcomes. smolecule.com

Similarly, modification of the amino group or the carboxylic acid can also be used to modulate reactivity. For instance, converting the carboxylic acid to an ester or amide can change its electron-withdrawing strength and introduce new reactive sites. mdpi.com These principles are instrumental in designing precursors for complex molecular scaffolds, such as those found in pharmaceuticals and functional materials. pnas.org

The following table outlines some design strategies and their expected impact on reactivity:

| Modification | Expected Impact on Reactivity | Potential Application |

| Replacement of -Br with -Cl or -I | Alters leaving group ability in substitution reactions. | Fine-tuning reaction kinetics. |

| Acylation of the -NH2 group | Decreases its electron-donating ability. | Protecting group strategy, modifying ring activation. |

| Esterification of the -COOH group | Reduces its electron-withdrawing effect. | Improving solubility, precursor for further reactions. |

| Introduction of a substituent at C-2 or C-4 | Further modulates the electronic and steric environment. | Creating highly functionalized and complex derivatives. |

Methodological Approaches to SRR Investigation (e.g., Hammett Analysis, Computational Modeling)

To systematically investigate the structure-reactivity relationships of this compound derivatives, researchers employ a combination of experimental and computational methods.

Hammett Analysis: This linear free-energy relationship is a powerful tool for quantifying the electronic effects of substituents on reaction rates and equilibrium constants. walisongo.ac.id By correlating reaction data with Hammett substituent constants (σ), a reaction constant (ρ) can be determined, which provides insight into the sensitivity of the reaction to electronic effects. sciepub.comresearchgate.net For substituted pyridines, Hammett-type analyses have been successfully used to understand their basicity and reactivity in various transformations. nih.govchemrxiv.org

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to probe the electronic structure and reactivity of molecules. researchgate.netnih.gov These methods can provide valuable information on:

Electron density distribution: To visualize the electronic effects of substituents. researchgate.net

Frontier molecular orbitals (HOMO-LUMO): To predict sites of electrophilic and nucleophilic attack.

Reaction pathways and transition states: To understand reaction mechanisms and predict selectivity.

Computational studies on related nicotinic acid derivatives have demonstrated the utility of these methods in correlating molecular structure with properties like corrosion inhibition and gas sensing. nih.govresearchgate.net While a specific retraction has been noted for one computational study on nicotinic acid hydrazide complexes, the general approach remains a valuable tool in the field. rsc.org

The integration of experimental data from kinetic studies and product analysis with the insights gained from computational modeling provides a comprehensive understanding of the structure-reactivity relationships of this compound and its derivatives. This knowledge is crucial for the rational design and synthesis of new molecules with desired chemical properties.

Q & A

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders.

- In case of exposure, rinse with copious water (15 minutes for skin/eyes) and seek medical attention. Provide SDS to healthcare providers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.